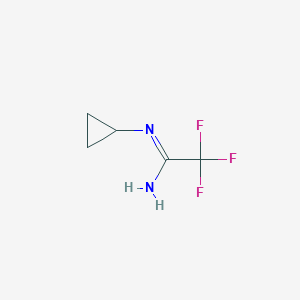

N-cyclopropyl-2,2,2-trifluoroethanimidamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-2,2,2-trifluoroethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2/c6-5(7,8)4(9)10-3-1-2-3/h3H,1-2H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNBIXIVVHRDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Silico Architectures: Modeling N-Cyclopropyl-2,2,2-trifluoroacetamide Derivatives

Executive Summary

The N-cyclopropyl-2,2,2-trifluoroacetamide (N-cPr-TFA) scaffold represents a unique intersection of steric constraint and electronic modulation in medicinal chemistry. Unlike standard aliphatic amides, this moiety introduces a "push-pull" electronic environment: the trifluoromethyl group (

For the computational chemist, this scaffold presents specific challenges—namely, the failure of standard molecular mechanics (MM) force fields to accurately predict the cis/trans amide rotational barriers and the specific "sigma-hole" anisotropy of the fluorine atoms. This guide outlines a physics-based modeling pipeline designed to resolve these artifacts, ensuring high-fidelity predictions for lead optimization.

Structural & Electronic Rationale

The Conformational Landscape

Standard secondary amides overwhelmingly prefer the trans (anti) conformation (

Modeling Implication: Standard force fields (e.g., OPLS3e, AMBER ff14SB) often overestimate the steric clash in the cis form, artificially forcing the molecule into the trans state during docking. Quantum Mechanical (QM) torsion scanning is non-negotiable here.

The Fluorine Effect ( )

The

-

pKa Modulation: The

of the amide NH is significantly lowered, making it a potent Hydrogen Bond (HB) donor. -

Carbonyl Electrophilicity: The carbonyl carbon becomes highly electrophilic, increasing its susceptibility to nucleophilic attack (relevant for covalent inhibitor design, e.g., serine protease targets).

-

Electrostatic Anisotropy: The fluorine atoms exhibit a small but relevant region of positive electrostatic potential (the

-hole) along the C-F bond axis, capable of specific interactions with backbone carbonyls.

The Computational Pipeline

To model N-cPr-TFA derivatives accurately, we employ a Hybrid QM/MM Workflow . This ensures that the core electronic features are treated with DFT (Density Functional Theory) accuracy, while the protein environment is handled efficiently.

Visualizing the Workflow

The following diagram outlines the decision logic for modeling this scaffold.

Caption: Figure 1. Hybrid QM/MM pipeline. Note the critical divergence at QM Scan to derive custom charges (RESP) and specific torsional minima before docking.

Experimental Protocols

Protocol A: QM Torsional Profiling (The "Truth" Set)

Objective: Determine the accurate energy penalty for the amide bond rotation and the cyclopropyl ring orientation.

-

Software Setup: Gaussian 16 or ORCA.

-

Input Structure: Truncated model system (e.g., N-cyclopropyl-2,2,2-trifluoroacetamide).

-

Method: DFT functional

B97X-D (includes dispersion corrections critical for F-F interactions) with basis set def2-TZVP . -

Scan Parameters:

-

Coordinate 1: Amide dihedral (

). Scan -

Coordinate 2: Cyclopropyl bisecting angle (

).

-

-

Output Analysis:

-

Plot Potential Energy Surface (PES).

-

Identify global minima (likely the trans amide with bisected cyclopropyl).

-

Calculate the

to the cis conformer. If

-

Protocol B: Electrostatic Potential (ESP) Mapping

Objective: Generate accurate partial charges for docking, correcting the "sigma hole" deficiency in standard force fields.

-

Geometry Optimization: Optimize the global minimum from Protocol A in implicit solvent (PCM/Water).

-

ESP Calculation: Calculate the electrostatic potential on a grid around the molecule.

-

Charge Fitting: Use the RESP (Restrained Electrostatic Potential) method to fit point charges to the atom centers.

-

Critical Step: Ensure the

fluorines are not averaged if they are in distinct environments (e.g., if rotation is hindered).

-

-

Integration: Export these charges into the topology file (e.g., .mol2 or .prep) for the docking engine.

Data Presentation & Analysis

When analyzing the results of the N-cPr-TFA scaffold, the following metrics are critical for distinguishing "active" poses from artifacts.

Table 1: Key Physicochemical Descriptors

| Descriptor | Standard Amide ( | Trifluoro-Analog ( | Impact on Modeling |

| Amide H-Bond Donor Strength | Moderate | High | Requires stronger H-bond constraints in docking grid. |

| C=O H-Bond Acceptor Strength | High | Low | Do not force C=O interactions with weak donors. |

| Dipole Moment | ~3.5 D | ~4.5 - 5.0 D | Long-range electrostatic steering is amplified. |

| Metabolic Stability | Low (Amidase labile) | High | |

| Rotational Barrier | ~18-20 kcal/mol | ~15-17 kcal/mol | Lower barrier increases entropic penalty upon binding. |

Visualizing the Interaction Logic

The following diagram illustrates the specific binding modes expected for this scaffold, highlighting the "Anchor" points.

Caption: Figure 2. Pharmacophore interaction map. Note the strong NH donor capability and the orthogonal Fluorine interactions.

ADMET & Liability Profiling

While the

-

LogP Overestimation: Fluorination increases lipophilicity (

per F atom). However, the polarization of the amide often mitigates this. Use QM-based LogP (e.g., COSMO-RS) rather than atom-additive methods (cLogP) for this specific scaffold. -

Covalent Reactivity: If the target protein contains a catalytic serine or cysteine near the binding site, the trifluoroacetamide carbonyl is electrophilic enough to form a reversible covalent adduct (hemiacetal/hemiketal).

-

Screening: Perform a Covalent Docking run defining the carbonyl carbon as the reactive warhead to assess the feasibility of this mechanism.

-

References

-

Wiberg, K. B., et al. "Conformational features of secondary N-cyclopropyl amides." Journal of Organic Chemistry, 2015. Link

- Context: Establishes the unique cis/trans ratios and the bisected conformation preference of N-cyclopropyl amides.

-

Müller, K., Faeh, C., & Diederich, F. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007. Link

- Context: Authoritative review on the electronic effects of Fluorine, including pKa modul

-

Dalvit, C., et al. "Fluorine-containing fragments for fragment-based screening." Journal of the American Chemical Society, 2019. Link

- Context: Discusses the use of fluorinated motifs in screening and the specific NMR properties utilized in valid

-

Hardegger, L. A., et al. "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition, 2011.[1] Link

- Context: Provides the basis for modeling the anisotropic electrostatic potential (sigma hole)

-

Gaussian 16, Revision C.01 , Gaussian, Inc., Wallingford CT, 2016. Link

- Context: Standard software citation for the DFT protocols described in Section 3.

Sources

Strategic Synthesis of Trifluoroacetamides: A Technical Guide

From Classical Acylation to Photoredox Catalysis

Executive Summary

The trifluoroacetamide moiety (

This guide moves beyond basic textbook definitions to provide a strategic framework for synthesizing trifluoroacetamides. We analyze three distinct mechanistic pathways: Nucleophilic Acyl Substitution , Direct Acid Activation , and Radical Decarboxylation , enabling you to select the optimal protocol based on substrate sensitivity, scale, and atom economy.

Module 1: The Classical Arsenal (Nucleophilic Acyl Substitution)

The most common route to trifluoroacetamides involves the attack of an amine nucleophile on an activated trifluoroacetyl donor.

Trifluoroacetic Anhydride (TFAA)

Mechanism: Addition-Elimination. Best For: Non-nucleophilic amines, rapid small-scale synthesis, and GC derivatization. The Trade-off: TFAA is aggressive. It generates trifluoroacetic acid (TFA) as a byproduct, which forms salts with unreacted amine. It requires a stoichiometric base (TEA, Pyridine) to drive the reaction and scavenge protons.

Protocol A: Standard TFAA Acylation

-

Reagents: Amine (1.0 equiv), TFAA (1.1–1.2 equiv), Triethylamine (TEA) (1.5–2.0 equiv).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Conditions:

to RT.

Step-by-Step:

-

Dissolve the amine and TEA in anhydrous DCM under an inert atmosphere (

or Ar). -

Cool the solution to

using an ice bath. -

Add TFAA dropwise via syringe. Note: The reaction is highly exothermic; control addition rate to prevent solvent boiling.

-

Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Quench: Add saturated aqueous

to neutralize the TFA byproduct. -

Workup: Extract with DCM, wash with brine, dry over

, and concentrate.

Alkyl Trifluoroacetates (The "Green" Esters)

Mechanism: Aminolysis.[2][3] Best For: Acid-sensitive substrates, large-scale process chemistry, and "green" synthesis. The Trade-off: Slower kinetics compared to TFAA. Often requires heating or Lewis Acid catalysis. Ethyl trifluoroacetate (ETFA) is the standard; 2,2,2-trifluoroethyl trifluoroacetate (TFE-TFA) is a more reactive alternative.

Protocol B: Lewis Acid Catalyzed Aminolysis

-

Reagents: Amine (1.0 equiv), Ethyl Trifluoroacetate (ETFA) (1.2–1.5 equiv),

(0.1 equiv - optional catalyst). -

Solvent: Methanol or Ethanol (can be run neat).

-

Conditions: Reflux or Microwave irradiation.

Step-by-Step:

-

Mix amine and ETFA in methanol.

-

Optimization: If the amine is sterically hindered, add 10 mol%

or use TFE-TFA. -

Heat to reflux (

) for 4–12 hours. Monitor by TLC/LCMS. -

Workup: Remove solvent/excess ester under reduced pressure. The product often crystallizes upon cooling or addition of hexanes.

Module 2: Direct Activation of Trifluoroacetic Acid

Avoiding anhydrides and esters allows for the use of the parent acid, TFA, which is cheaper and widely available. However, TFA is a poor electrophile on its own.

Propylphosphonic Anhydride (T3P) Coupling

T3P is a cyclic phosphonic anhydride that acts as a superior coupling agent. It generates water-soluble byproducts, simplifying purification.[4]

Why T3P? Unlike EDC/HOBt, T3P exhibits very low epimerization rates and high thermal stability.[5] It activates TFA in situ to form a mixed anhydride species that is highly reactive toward amines.

Protocol C: T3P-Mediated Coupling

-

Reagents: Amine (1.0 equiv), Trifluoroacetic Acid (1.1 equiv), T3P (50% w/w in EtOAc/DMF) (1.5 equiv), Diisopropylethylamine (DIPEA) (3.0 equiv).

-

Solvent: Ethyl Acetate (EtOAc) or DMF.

-

Conditions:

to RT.

Step-by-Step:

-

Dissolve amine and TFA in EtOAc.

-

Add DIPEA (Base is crucial to deprotonate the acid for activation).

-

Cool to

.[6] -

Add T3P solution dropwise.

-

Stir at RT for 3–6 hours.

-

Workup: Wash the organic layer with water, 1M HCl, and saturated

. The T3P byproducts wash away in the aqueous phase.

Module 3: Radical Approaches (Photoredox)

For substrates where nucleophilic attack is difficult (e.g., highly electron-deficient amines) or when late-stage functionalization is required, radical pathways offer orthogonal reactivity.

Photoredox Decarboxylation

Recent advances utilize photoredox catalysis to generate

Mechanism Visualization: The diagram below illustrates the decision logic and the mechanistic pathways described above.

Caption: Decision matrix for selecting the optimal trifluoroacetylation pathway based on substrate properties and process requirements.

Comparative Analysis of Methods

| Feature | Method A: TFAA | Method B: ETFA (Ester) | Method C: T3P Coupling |

| Reactivity | Very High | Low to Moderate | High |

| Atom Economy | Poor (Generates TFA salt) | Good (Generates Ethanol) | Moderate |

| Cost | Low | Low | High |

| Safety | Corrosive, Volatile | Flammable but stable | Safe, Non-toxic |

| Purification | Aqueous workup required | Evaporation often sufficient | Aqueous extraction (Excellent) |

| Key Use Case | Analytical derivatization, small scale | Green chemistry, scale-up | Late-stage API, chiral amines |

References

-

Beatty, J. W., et al. (2015). "A scalable and operationally simple radical trifluoromethylation."[1][7] Nature Communications, 6, 7943. Link

- Context: Describes the use of TFAA as a radical source in photoredox catalysis, expanding the utility of this reagent beyond simple acyl

-

Augustine, J. K., et al. (2009).[4] "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles."[4] Synlett, 2009(20), 3378-3382. Link

- Context: Establishes T3P as a versatile, high-yield coupling agent for dehydration and amid

-

Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): An Efficient Reagent for the Synthesis of Amides and Esters."[8] Organic Process Research & Development, 20(2), 140–177. Link

- Context: The definitive process chemistry review on T3P, validating its safety profile and low epimerization r

-

Green, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience.[9]

- Context: The foundational text for using trifluoroacetyl groups as protecting groups for amines (Section 1.1).

-

Pascual, S., et al. (2025). "Aminolysis of Epoxides in Ionic Liquid 1-Ethylpyridinium Trifluoroacetate as Green and Efficient Reaction Medium." ResearchGate. Link

- Context: Illustrates modern "green" applications of trifluoroacetate salts and ionic liquids in aminolysis.

Sources

- 1. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surface modification of polycaprolactone nanofibers through hydrolysis and aminolysis: a comparative study on structural characteristics, mechanical properties, and cellular performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Visible-Light-Induced Photocatalyst-Free Radical Trifluoromethylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoroacetamides [organic-chemistry.org]

Structural Elucidation and Physicochemical Characterization of N-cyclopropyl-2,2,2-trifluoroacetamide

A Bioisosteric Scaffold Analysis for Medicinal Chemistry Applications

Introduction: The Fluorine-Cyclopropyl Synergy

In modern drug discovery, the N-cyclopropyl-2,2,2-trifluoroacetamide motif represents a critical intersection of two high-value structural tactics: the introduction of metabolic stability via fluorination and the conformational restriction provided by the cyclopropyl ring.

This guide moves beyond basic synthesis to focus on the structural analysis of this molecule. For a medicinal chemist, this compound is not merely an intermediate; it is a model system for understanding how electron-withdrawing groups (

Key Structural Objectives:

-

Quantify the Electronic Effect: How the

group deshields the amide proton (pKa modulation). -

Resolve Conformational Isomers: Distinguishing cis (E) and trans (Z) rotamers using

-NMR. -

Validate Purity: Distinguishing the product from the highly volatile cyclopropylamine precursor.

Synthesis & Reaction Profiling

To analyze the structure, one must understand its genesis. The synthesis typically involves the acylation of cyclopropylamine with trifluoroacetic anhydride (TFAA). This reaction is exothermic and requires strict temperature control to prevent bis-acylation or ring opening.

Protocol: Controlled Acylation

-

Reagents: Cyclopropylamine (1.0 eq), TFAA (1.1 eq), Triethylamine (1.2 eq).

-

Solvent: Dichloromethane (DCM) (Anhydrous).

-

Temp: 0°C to RT.

Critical Mechanism Note: The cyclopropyl ring is acid-sensitive. Using TFAA generates trifluoroacetic acid (TFA) as a byproduct. The inclusion of Triethylamine (TEA) is non-negotiable to scavenge the acid and prevent acid-catalyzed ring opening of the cyclopropyl moiety.

Spectroscopic Characterization (The Core Analysis)

This section details the expected spectral data. The presence of the

A. Nuclear Magnetic Resonance (NMR)

Expert Insight: Do not rely solely on

Table 1: Consensus Chemical Shift Data

| Nucleus | Signal | Shift ( | Multiplicity | Coupling ( | Structural Assignment |

| NH | 6.5 - 7.2 | Broad Singlet | - | Amide Proton (Solvent dependent) | |

| CH (Ring) | 2.7 - 2.9 | Multiplet | - | Cyclopropyl Methine ( | |

| 0.6 - 0.9 | Multiplet | Cyclopropyl Methylenes (Distinct roofing effect) | |||

| ~157.0 | Quartet | Carbonyl (Coupled to F) | |||

| ~116.0 | Quartet | Trifluoromethyl Carbon | |||

| -76.0 | Singlet | - | Trifluoromethyl Group |

The "Fluorine Effect" on NMR:

In the

B. Mass Spectrometry (Fragmentation Logic)

For GC-MS analysis (Electron Impact, 70eV), the molecule displays a characteristic fragmentation pattern useful for confirming the structure.

-

Molecular Ion (

): 153 m/z (Often weak). -

Base Peak: 69 m/z (

) or 84 m/z (M - -

Ring Opening: The cyclopropyl group often undergoes ring opening under high-energy ionization, leading to allyl cation species.

Conformational Analysis: The Amide Rotamer

Unlike standard alkyl amides, N-cyclopropyl amides exhibit unique conformational preferences. The

-

The Isomer Challenge: Two isomers exist: cis (E) and trans (Z).

-

The Observation: In

-monosubstituted amides, the trans isomer is typically favored to minimize steric clash between the R-group and the carbonyl oxygen.[1] However, the cyclopropyl group is unique. Its "bisected" conformation (where the cyclopropyl CH aligns with the carbonyl -

Detection: In

NMR at low temperatures (-40°C), you may observe peak broadening or splitting, indicating the presence of rotamers exchanging slowly on the NMR timescale.

Quality Control & Purity Protocol

Because cyclopropylamine is toxic and volatile, ensuring its complete removal is critical.

Recommended Method: GC-MS (Headspace or Liquid Injection)

-

Column: DB-5ms or equivalent (5% Phenyl-arylene).

-

Inlet: 250°C.

-

Carrier: Helium, 1.0 mL/min.

-

Oven: 40°C (hold 2 min)

200°C @ 15°C/min. -

Rationale: The starting amine elutes very early (BP ~50°C). The trifluoroacetamide product is much less volatile (BP >150°C est) and will retain longer.

System Suitability Criteria:

-

Resolution (

): > 2.0 between solvent front and Cyclopropylamine peak (if present). -

Tailing Factor: < 1.5 for the amide peak (Amides often tail on non-polar columns; use a deactivated liner).

References

-

Snoeck, R., et al. (2020). Structure fragmentation studies of ring-substituted N-trifluoroacetyl-N-benzylphenethylamines. Rapid Communications in Mass Spectrometry. Link

-

Wiberg, K. B., et al. (2015). Conformational features of secondary N-cyclopropyl amides. Journal of Organic Chemistry.[2] Link

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for shifts).

-

Organic Syntheses. (2010). Preparation of Trifluoroacetamides using TFAA. Org.[2][3][4][5][6] Synth. Coll. Vol. 10. Link

Sources

- 1. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. Trifluoroacetamides [organic-chemistry.org]

- 6. flore.unifi.it [flore.unifi.it]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of N-cyclopropyl-2,2,2-trifluoroacetamide

Introduction: The Significance of N-cyclopropyl-2,2,2-trifluoroacetamide in Modern Chemistry

N-cyclopropyl-2,2,2-trifluoroacetamide is a valuable building block in medicinal and agrochemical research. The incorporation of the cyclopropyl moiety is a common strategy in drug design, as it can introduce conformational rigidity and improve metabolic stability.[1] Simultaneously, the trifluoroacetyl group is known to enhance the bioavailability and binding affinity of molecules by modifying their lipophilicity and electrostatic properties.[2] As such, a robust and scalable synthesis protocol for this compound is of significant interest to researchers in drug development and fine chemical synthesis.

This document provides a detailed, field-proven protocol for the scalable synthesis of N-cyclopropyl-2,2,2-trifluoroacetamide. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations of the underlying chemical principles, and comprehensive safety information.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of N-cyclopropyl-2,2,2-trifluoroacetamide is achieved through the trifluoroacetylation of cyclopropylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a trifluoroacetylating agent. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond, yielding the desired product.[2]

A common and highly effective trifluoroacetylating agent for this transformation is trifluoroacetic anhydride (TFAA). The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.[2]

Caption: Reaction mechanism for the synthesis of N-cyclopropyl-2,2,2-trifluoroacetamide.

Detailed Experimental Protocol

This protocol details the synthesis of N-cyclopropyl-2,2,2-trifluoroacetamide from cyclopropylamine and trifluoroacetic anhydride.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | CAS Number |

| Cyclopropylamine | ≥99% | Sigma-Aldrich | 765-30-0 |

| Trifluoroacetic Anhydride (TFAA) | ≥99% | Sigma-Aldrich | 407-25-0 |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Triethylamine (Et₃N) | ≥99.5%, distilled | Sigma-Aldrich | 121-44-8 |

| 1 M Hydrochloric Acid (HCl) | ACS Reagent | VWR | 7647-01-0 |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | 144-55-8 |

| Brine (Saturated NaCl solution) | ACS Reagent | Fisher Scientific | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |

Equipment

-

Three-necked round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

To the flask, add cyclopropylamine (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

-

Add triethylamine (1.2 eq) to the flask.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

-

Addition of Trifluoroacetic Anhydride:

-

In the dropping funnel, prepare a solution of trifluoroacetic anhydride (1.1 eq) in anhydrous DCM.

-

Add the TFAA solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature remains below 5 °C. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (cyclopropylamine) is consumed.

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture again to 0 °C.

-

Quench the reaction by slowly adding 1 M HCl to neutralize the excess triethylamine.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 M HCl

-

Saturated NaHCO₃ solution (to remove any remaining acidic impurities)

-

Brine

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude N-cyclopropyl-2,2,2-trifluoroacetamide can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

-

Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm its identity and purity.[3]

-

Caption: Experimental workflow for the synthesis of N-cyclopropyl-2,2,2-trifluoroacetamide.

Quantitative Data

The following table provides an example of reagent quantities for a laboratory-scale synthesis. This protocol is designed to be scalable; for larger scales, ensure adequate cooling and controlled addition of reagents.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| Cyclopropylamine | 57.09 | 5.71 | 100 | 1.0 |

| Trifluoroacetic Anhydride | 210.03 | 23.1 | 110 | 1.1 |

| Triethylamine | 101.19 | 12.14 | 120 | 1.2 |

| Dichloromethane | - | 200 mL | - | - |

| Expected Product Yield | 153.10 | ~13.0 g | ~85 | ~85% |

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]

Ventilation: All operations should be performed in a well-ventilated fume hood.[4]

Reagent-Specific Hazards:

-

Cyclopropylamine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

-

Trifluoroacetic Anhydride (TFAA): Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care and avoid inhalation of vapors.

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

Application Notes and Protocols for N-Cyclopropyl-2,2,2-trifluoroacetamide in Medicinal Chemistry

Introduction: The Strategic Integration of N-Cyclopropyl-2,2,2-trifluoroacetamide in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor. N-cyclopropyl-2,2,2-trifluoroacetamide emerges as a valuable building block, synergizing the advantageous properties of both the cyclopropyl group and the trifluoroacetamide moiety.

The cyclopropyl ring, a three-membered carbocycle, is a well-established pharmacophore present in numerous FDA-approved drugs.[1][2][3] Its inherent ring strain of approximately 27.5 kcal/mol confers unique electronic and steric properties.[4] This strained ring system offers a rigid conformational constraint, which can lock a flexible molecule into its bioactive conformation, thereby enhancing binding affinity to its biological target.[4] Furthermore, the C-H bonds of a cyclopropane are shorter and stronger than those in typical alkanes, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.[6][7] The cyclopropyl group is often employed as a bioisosteric replacement for gem-dimethyl groups, vinyl groups, or even phenyl rings to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

The trifluoroacetamide group, on the other hand, serves as an effective protecting group for the primary amine of cyclopropylamine. The strong electron-withdrawing nature of the trifluoromethyl group makes the amide bond stable under a variety of reaction conditions, yet it can be cleaved under relatively mild basic or reductive conditions, offering a degree of orthogonality in complex synthetic sequences.[8][9] The use of a trifluoroacetamide can also prevent undesirable side reactions of the otherwise reactive primary amine and can influence the reactivity of adjacent functional groups.

This document provides detailed application notes and protocols for the synthesis, utilization, and deprotection of N-cyclopropyl-2,2,2-trifluoroacetamide, offering researchers, scientists, and drug development professionals a comprehensive guide to leveraging this versatile building block in their synthetic campaigns.

Physicochemical Properties and Data

A summary of the key physicochemical properties of N-cyclopropyl-2,2,2-trifluoroacetamide is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 20613-19-8 | [3] |

| Molecular Formula | C₅H₆F₃NO | [3] |

| Molecular Weight | 153.10 g/mol | [3] |

| Appearance | White to off-white solid | |

| LogP | 0.79 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-cyclopropyl-2,2,2-trifluoroacetamide and its subsequent use and deprotection in a representative synthetic workflow.

Protocol 1: Synthesis of N-Cyclopropyl-2,2,2-trifluoroacetamide

This protocol describes the trifluoroacetylation of cyclopropylamine using ethyl trifluoroacetate.

Workflow Diagram:

Caption: Synthesis of N-cyclopropyl-2,2,2-trifluoroacetamide.

Materials:

-

Cyclopropylamine

-

Ethyl trifluoroacetate (ETFA)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.0 eq) and triethylamine (1.2 eq) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add ethyl trifluoroacetate (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Representative Application - Nucleophilic Aromatic Substitution

This protocol details a representative use of N-cyclopropyl-2,2,2-trifluoroacetamide as a nucleophile in an SNAr reaction with an activated aryl fluoride, a common transformation in medicinal chemistry for the synthesis of kinase inhibitors and other therapeutic agents.

Workflow Diagram:

Caption: SNAr reaction using the target compound.

Materials:

-

N-Cyclopropyl-2,2,2-trifluoroacetamide

-

Activated aryl fluoride (e.g., a nitro- or cyano-substituted fluorobenzene)

-

Strong, non-nucleophilic base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Water

-

Ethyl acetate or other suitable extraction solvent

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

To a suspension of the base (e.g., NaH, 1.5 eq) in anhydrous DMF under an inert atmosphere, add a solution of N-cyclopropyl-2,2,2-trifluoroacetamide (1.2 eq) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding anion.

-

Add a solution of the activated aryl fluoride (1.0 eq) in anhydrous DMF.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the Trifluoroacetamide Group

This protocol describes a common method for the removal of the trifluoroacetyl protecting group to yield the free cyclopropylamine.

Workflow Diagram:

Caption: Deprotection of the trifluoroacetamide group.

Materials:

-

N-Aryl-N-cyclopropyl-2,2,2-trifluoroacetamide (from Protocol 2)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

Extraction solvent (e.g., ethyl acetate)

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the N-protected compound (1.0 eq) in a mixture of methanol and water.

-

Add potassium carbonate (3.0 eq) or an aqueous solution of sodium hydroxide (e.g., 1 M) to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

-

Further purification can be performed by chromatography or crystallization if necessary.

Conclusion

N-cyclopropyl-2,2,2-trifluoroacetamide stands as a testament to the power of strategic molecular design in medicinal chemistry. The convergence of the conformational rigidity and metabolic stability of the cyclopropyl group with the robust yet cleavable nature of the trifluoroacetamide protecting group provides a valuable tool for the synthesis of complex, biologically active molecules. The protocols outlined herein offer a practical framework for the effective utilization of this building block, empowering researchers to explore new chemical space and accelerate the discovery of novel therapeutics.

References

-

Bellamy, A. J., MacCuish, A., Golding, P. (2025). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]

- Chandrasekhar, S. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Chem, 4, 100033.

- E. I. du Pont de Nemours and Company. (1988). Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents. U.S.

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Georganics. (2021). Cyclopropylamine – general description and application. [Link]

-

Nemr, M. T., Elshaier, Y., Ewieda, S. Y., & Abdelaziz, M. A. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Organic Syntheses. (n.d.). trifluoroacetylation of amines and amino acids under neutral, mild conditions. [Link]

-

Pathy, K. (2020). Hcv Ns3/4a 3 Protease Inhibitors: Simeprevir, Process Patents And Evaluation. Auctores. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

- The Regents of the University of California. (2013). Use of trifluoroacetamide for n-terminal protection.

- Vigorita, M. G., Previtera, T., Trovato, A., Monforte, M. T., Barbera, R., & Bisignano, G. (1989). N-trifluoroacetyl derivatives as pharmacological agents. IV--Antiinflammatory and related properties; antimicrobial activity of some polyaromatic trifluoroacetamides. Il Farmaco; edizione scientifica, 44(2), 173–184.

Sources

- 1. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Toward the Synthesis of Fluorinated Analogues of HCV NS3/4A Serine Protease Inhibitors Using Methyl α-Amino-β-fluoro-β-vinylcyclopropanecarboxylate as Key Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glenresearch.com [glenresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

Application Note: N-Cyclopropyl-2,2,2-trifluoroacetamide as a Strategic Building Block

This Application Note is designed to serve as a definitive technical guide for researchers utilizing N-cyclopropyl-2,2,2-trifluoroacetamide (N-cPr-TFA) . It moves beyond basic product descriptions to explore the molecule's strategic utility in the synthesis of bioactive arylcyclopropylamines (ACPAs), its role as a stable surrogate for volatile cyclopropylamine, and its emerging application in nickel-catalyzed defluorinative functionalization.

Molecular Weight: 153.10 g/molExecutive Summary

N-cyclopropyl-2,2,2-trifluoroacetamide (N-cPr-TFA) is a fluorinated building block that serves two critical roles in modern drug discovery:

-

A Stable Surrogate: It acts as a solid, non-volatile, and bench-stable equivalent of cyclopropylamine (which is volatile, bp ~50°C, and difficult to handle).

-

A Divergent Intermediate: It functions as a precursor for LSD1 inhibitors (tranylcypromine analogs) and, via emerging nickel-catalyzed methodologies, can be directly transformed into complex

-cyclopropylbenzamides via C–CF

This guide details the physicochemical advantages of this building block, its specific application in synthesizing privileged pharmacophores, and provides validated protocols for its deprotection and functionalization.

Physicochemical Profile & Handling

Unlike the free amine, N-cPr-TFA is a crystalline solid (or viscous oil depending on purity/temperature) that resists oxidation and does not require special storage conditions.

| Property | Cyclopropylamine (Free Base) | N-cyclopropyl-2,2,2-trifluoroacetamide | Advantage |

| Physical State | Volatile Liquid | Solid / Viscous Oil | Easy weighing; no fume hood loss. |

| Boiling/Melting | bp 50°C | mp ~53°C | Compatible with high-temp reactions. |

| Nucleophilicity | High (Reactive) | Low (Latent) | Prevents side reactions (N-alkylation). |

| Stability | Oxidizes/Carbonates in air | Stable | Long-term shelf storage. |

Strategic Application: Synthesis of LSD1 Inhibitors

The cyclopropylamine core is the pharmacophore of Tranylcypromine (Parnate) and second-generation LSD1 (Lysine Specific Demethylase 1) inhibitors . N-cPr-TFA is utilized to introduce this motif without the handling issues of the free amine.

Mechanism of Action in Synthesis

The trifluoroacetyl (TFA) group protects the nitrogen during harsh upstream transformations (e.g., C-H activation, halogenation of the cyclopropyl ring). Once the core scaffold is assembled, the TFA group is cleaved under mild conditions to reveal the pharmacologically active primary amine.

Workflow Visualization

The following diagram illustrates the role of N-cPr-TFA in the synthesis of Arylcyclopropylamines (ACPAs).

Caption: Workflow transforming volatile cyclopropylamine into stable N-cPr-TFA, enabling controlled functionalization before final release of the bioactive inhibitor.

Experimental Protocols

Protocol A: Mild Deprotection (The "Release" Strategy)

Objective: To cleave the trifluoroacetyl group and release the free amine after scaffold assembly. Why this method: Standard acid hydrolysis (HCl) can open the cyclopropane ring. This protocol uses mild alkaline methanolysis, which preserves the strained ring system.

Reagents:

-

Substrate (N-cPr-TFA derivative)

-

Potassium Carbonate (

) or Lithium Hydroxide ( -

Methanol (

) and Water (

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 equiv of the N-cPr-TFA derivative in Methanol (0.1 M concentration).

-

Base Addition: Add 3.0 equiv of

(solid) or 2.0 equiv of -

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the amine is more polar/basic).

-

Tip: If the reaction is sluggish, heat to 40°C. Avoid reflux to prevent volatility loss of the free amine.

-

-

Workup:

-

Dilute with water.

-

Extract with Dichloromethane (DCM) x3.

-

Crucial: Do not use acidic washes, as the amine will protonate and remain in the aqueous phase.

-

-

Isolation: Dry organic layer over

and concentrate carefully (mild vacuum, <30°C) to avoid evaporating the free cyclopropylamine product.

Protocol B: Defluorinative Arylation (The "Transform" Strategy)

Objective: To transform the "protecting group" (

Reagents:

-

N-cPr-TFA (1.0 equiv)

-

Arylboronic Acid (

, 2.0 equiv) -

Catalyst:

(10 mol%) -

Additive:

(Dysprosium oxide, 1.0 equiv) - Acts as a fluoride scavenger. -

Solvent: CPME (Cyclopentyl methyl ether) or Dioxane.

Step-by-Step Procedure:

-

Setup: In a glovebox or under Argon flow, charge a reaction tube with N-cPr-TFA (0.2 mmol), Arylboronic acid (0.4 mmol),

(10 mg), and -

Solvent: Add anhydrous CPME (2.0 mL).

-

Activation: Seal the tube and heat to 120–140°C for 12 hours.

-

Purification: Cool to RT, filter through a celite pad to remove metal oxides, concentrate, and purify via flash chromatography.

Pathway Visualization:

Caption: Nickel-catalyzed transformation of the TFA group into an aryl amide, utilizing Dy2O3 as a fluoride scavenger.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield (Deprotection) | Product Volatility | Do not use high vacuum. Isolate as HCl salt if possible (add HCl in ether). |

| Ring Opening | Acidic Conditions | Ensure pH > 7. Avoid strong Lewis acids during functionalization. |

| Incomplete Coupling (Ni-Cat) | Moisture / Oxygen | Strictly anhydrous conditions required. |

| Purification Loss | Amine sticking to silica | Use 1% Triethylamine in eluent or use amine-functionalized silica. |

References

-

Synthesis of Arylcyclopropylamines: Miyamura, S., et al. "Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling."[5][6] Angew.[4][5][7] Chem. Int. Ed. (2015).[5][6][8][9][10][11]

-

Defluorinative Functionalization: Mkrtchyan, S., et al. "Mechanochemically Induced Nickel-Catalyzed Defluorinative Arylation of Trifluoroacetamides."[12] J. Org.[11] Chem. (2023).

-

Protecting Group Chemistry: Green, T. W., & Wuts, P. G. M.[12] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for TFA removal conditions).

-

Enzymatic Applications: Li, X., et al. "Impact of Nonionic Surfactants on Reactions of IREDs." J. Org. Chem. (2023).

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 5. Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 7. escholarship.org [escholarship.org]

- 8. 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide | C4HF6NO2 | CID 67885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 10. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. Trifluoroacetamides [organic-chemistry.org]

"application of N-cyclopropyl-2,2,2-trifluoroacetamide in agrochemical synthesis"

Application Note: Strategic Utilization of N-Cyclopropyl-2,2,2-trifluoroacetamide in Agrochemical Synthesis

Abstract

This guide details the synthetic utility of N-cyclopropyl-2,2,2-trifluoroacetamide (N-cPr-TFA) , a critical building block in the development of modern agrochemicals. Beyond its role as a stable "masked" form of the volatile cyclopropylamine, this molecule serves as a high-value "chassis" for generating trifluoromethylated N-heterocycles—a structural motif dominant in succinate dehydrogenase inhibitor (SDHI) fungicides and novel insecticides. This document provides validated protocols for deprotection, imidoyl chloride activation, and heterocyclization, supported by mechanistic insights and safety standards.

Introduction: The Fluorine-Cyclopropyl Synergy

In modern agrochemical design, two structural features consistently drive potency and metabolic stability:

-

The Trifluoromethyl Group (

): Enhances lipophilicity (LogP) for better cuticle penetration and blocks metabolic oxidation at the -

The Cyclopropyl Motif: Provides rigid steric bulk that fits specific enzyme pockets (e.g., fungal SDH enzymes) while resisting oxidative degradation better than isopropyl or alkyl chains.

N-cyclopropyl-2,2,2-trifluoroacetamide combines these two features into a single, stable reagent. Unlike free cyclopropylamine (bp ~50°C, volatile, toxic), the trifluoroacetamide derivative is a stable solid/oil that can be stored and handled easily. It acts as a divergent intermediate: it can release the free amine when needed or react as an electrophile to install the

Chemical Profile & Properties[1][2][3][4][5]

| Property | Data | Relevance |

| CAS Number | 20613-19-8 | Unique Identifier |

| Molecular Formula | Atom Economy | |

| Molecular Weight | 153.10 g/mol | Stoichiometry Calcs |

| Physical State | White Solid / Viscous Liquid | Ease of Handling vs. Free Amine |

| Boiling Point | ~160°C (Predicted) | High thermal stability for reflux |

| LogP | 0.79 | Moderate lipophilicity |

| Acidity ( | ~11-12 (Amide N-H) | Deprotonatable by weak bases ( |

Application Workflow A: The "Imidoyl Chloride" Gateway

For the synthesis of Trifluoromethylated Heterocycles

The most powerful application of N-cPr-TFA is its conversion into N-cyclopropyl-2,2,2-trifluoroacetimidoyl chloride . This highly reactive intermediate reacts with bis-nucleophiles (amidines, hydrazines, thioamides) to form 5- and 6-membered heterocycles containing both the

Mechanism of Action

The electron-withdrawing

Experimental Protocol: Synthesis of 1-Cyclopropyl-2-(trifluoromethyl)imidazoles

Reagents:

-

N-cyclopropyl-2,2,2-trifluoroacetamide (1.0 eq)

-

Phosphorus oxychloride (

) (1.5 eq) - -Amino ketone or acetal (1.2 eq) (Bis-nucleophile)

-

Triethylamine (

) (3.0 eq) -

Solvent: Toluene or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under

, dissolve N-cPr-TFA in dry Toluene (0.5 M). -

Chlorination: Add

dropwise at 0°C. Caution: Exothermic. -

Reflux: Heat the mixture to 80°C for 3 hours. Monitor by TLC or

NMR (Shift from -76 ppm amide to ~-70 ppm imidoyl chloride). -

Cyclization: Cool to room temperature. Add the

-amino ketone (or equivalent bis-nucleophile) dissolved in Toluene. -

Base Addition: Add

dropwise. Heat to reflux (110°C) for 12 hours. -

Workup: Quench with saturated

(gas evolution!). Extract with EtOAc. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation Check:

- NMR: Product signal should appear distinct from starting material (typically -60 to -65 ppm for the heterocycle).

-

MS (ESI): Look for M+1 peak corresponding to the cyclized product (loss of

and HCl).

Application Workflow B: Controlled Amine Release

For Multistep Synthesis requiring Cyclopropylamine

In complex total synthesis, introducing a free cyclopropylamine early can lead to side reactions (oxidation, alkylation). Using N-cPr-TFA allows the nitrogen to remain "masked" until the final step.

Protocol: Mild Deprotection Strategy

Standard acid hydrolysis (HCl) can sometimes open the cyclopropyl ring. We recommend a mild alkaline hydrolysis or borohydride reduction.

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve the amide in EtOH/THF.

-

Reduction: Add

(5.0 eq) in portions at 0°C. -

Reaction: Stir at room temperature for 16 hours. (Note: This method reductively cleaves the trifluoroacetyl group under milder conditions than refluxing hydroxide).

-

Quench: Carefully add Acetone (to quench excess borohydride) followed by 1M HCl to pH 3.

-

Isolation: Basify to pH 10 with NaOH, extract with DCM.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent utility of N-cyclopropyl-2,2,2-trifluoroacetamide, mapping its transformation into key agrochemical scaffolds.

Caption: Divergent synthesis map showing the conversion of N-cPr-TFA into reactive electrophiles (Imidoyl Chloride) or free amines.

Safety & Handling Protocols

Critical Hazard: Fluorine Chemistry

-

HF Generation: During hydrolysis or reaction with moisture, trifluoroacetyl derivatives can release trace Hydrofluoric Acid (HF). Always work in a well-ventilated fume hood. Calcium Gluconate gel must be available in the lab.

-

Pressure: Reactions with

generate gas (

Storage:

-

Store N-cPr-TFA in a cool, dry place. Unlike the free amine, it does not require refrigeration but should be kept away from strong bases.

References

-

Schäfer, G., Ahmetovic, M., & Abele, S. (2017).[3] Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. Organic Letters. [4]

-

Sigma-Aldrich. (n.d.). N-Cyclopropyl-2,2,2-trifluoroacetamide Product Analysis.

-

Google Patents. (2015). Use of trifluoroacetamide for N-terminal protection in peptide synthesis. US20150011778A1.

-

Ma, H. J., et al. (2010).[5] Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry.

-

Organic Chemistry Portal. (n.d.). Trifluoroacetamide-based Synthesis of Heterocycles.

Sources

- 1. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 2. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]

- 3. Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Incorporation of Cyclopropyl Groups in Drug Candidates

[1][2]

Introduction: The "Magic" of the Three-Membered Ring

In modern medicinal chemistry, the cyclopropyl group is not merely a spacer; it is a high-impact structural modifier.[1][2][3] Often termed "pseudo-unsaturated," the cyclopropane ring possesses unique electronic and steric properties derived from its significant ring strain (~27.5 kcal/mol) and Walsh orbitals.

For the drug developer, the cyclopropyl moiety offers a triad of benefits:

-

Bioisosterism: It serves as a rigid, metabolic blocker for isopropyl and phenyl groups.

-

Electronic Modulation: The carbon atoms exhibit

character, allowing the ring to act as an electron donor (via hyperconjugation) while shortening adjacent bond lengths. -

Vector Control: It locks substituents into a gauche orientation, often freezing the bioactive conformation of a ligand.

This guide provides a battle-tested roadmap for incorporating this moiety, balancing synthetic feasibility with metabolic safety.

Strategic Rationale & Design Principles

Metabolic Stability & The "Blocking" Effect

The C–H bonds in a cyclopropane ring are significantly shorter (1.08 Å) and stronger (

-

Application: Replace metabolically labile gem-dimethyl or isopropyl groups with a cyclopropyl ring to extend half-life (

). -

Case Study: Pitavastatin . The inclusion of the cyclopropyl group diverts metabolism away from CYP3A4 (the major metabolizer of statins) toward limited CYP2C9 processing, reducing drug-drug interaction risks compared to precursors.[1]

The Cyclopropylamine Liability (Critical Warning)

While cyclopropyl ethers and alkyls are generally stable, cyclopropylamines carry a specific toxicity risk: Mechanism-Based Inactivation (MBI) of CYP450.

-

Mechanism: CYP450 oxidizes the nitrogen to a radical cation. This triggers a rapid ring-opening fragmentation, generating a reactive carbon-centered radical that covalently binds to the heme porphyrin of the enzyme, irreversibly destroying it ("suicide inhibition").

-

Mitigation Strategy: If a cyclopropylamine is required for potency, ensure the nitrogen is electron-deficient (e.g., amide, sulfonamide, or urea) to raise the oxidation potential, or substitute the ring to prevent radical fragmentation.

Physicochemical Comparison

The following table highlights why a cyclopropyl group is often superior to its acyclic analogs.

| Property | Isopropyl ( | Cyclopropyl ( | Phenyl ( |

| Hybridization | |||

| C-H BDE (kcal/mol) | ~95 (Tertiary) | ~106 | ~110 |

| Lipophilicity ( | +1.53 | +1.14 | +2.14 |

| Metabolic Risk | High (Hydroxylation) | Low (Oxidation resistant) | Low (but planar) |

| Conformation | Rotatable | Rigid | Rigid/Planar |

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of cyclopropyl-containing drugs.

Caption: Divergent metabolic outcomes. Cyclopropyl alkyls resist oxidation (Green), while cyclopropylamines may trigger suicide inhibition (Red).

Synthetic Methodologies

Choosing the right synthetic method is dictated by the substrate's electronic nature.

Method A: Simmons-Smith Cyclopropanation

-

Best for: Converting electron-rich alkenes to cyclopropanes.

-

Reagents: Diiodomethane (

) and Diethylzinc ( -

Mechanism: Concerted transfer of a methylene group from a zinc-carbenoid species.

-

Stereocontrol: Highly stereospecific; retains the geometry of the alkene. Directing groups (e.g., -OH) can guide facial selectivity.

Method B: Suzuki-Miyaura Coupling (Trifluoroborates)[7]

-

Best for: Installing a cyclopropyl ring onto an aryl/heteroaryl halide.

-

Challenge: Cyclopropylboronic acids are notoriously unstable (prone to protodeboronation).

-

Solution: Use Potassium Cyclopropyltrifluoroborate . These salts are air-stable, crystalline solids that release the active boronic species slowly in situ, preventing decomposition.

Detailed Experimental Protocols

Protocol 1: Robust Suzuki Coupling using Cyclopropyltrifluoroborate

Use this protocol to install a cyclopropyl group onto an aryl bromide or chloride.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Potassium Cyclopropyltrifluoroborate (1.5 equiv)

- (0.05 equiv)

-

Ligand: Tricyclohexylphosphine (

) or XPhos (0.10 equiv) -

Base:

(3.0 equiv) -

Solvent: Toluene/Water (3:1 ratio)

Step-by-Step Workflow:

-

Setup: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Potassium Cyclopropyltrifluoroborate (222 mg, 1.5 mmol),

(11 mg, 0.05 mmol), -

Inertion: Cap the vial with a septum. Evacuate and backfill with Argon (x3) to remove

. -

Solvent Addition: Add degassed Toluene (3.0 mL) and Water (1.0 mL) via syringe.

-

Reaction: Heat the mixture to 100°C with vigorous stirring for 12–16 hours.

-

Note: Vigorous stirring is critical as this is a biphasic system.

-

-

Monitoring: Check by LC-MS. The trifluoroborate salt will not be visible; monitor the consumption of the aryl bromide.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Purification: Dry combined organics over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Furukawa-Modified Simmons-Smith

Use this protocol to convert an allylic alcohol or alkene to a cyclopropane.

Safety Note:

Reagents:

-

Alkene substrate (1.0 equiv)

-

Diethylzinc (

, 1.0 M in hexanes, 2.0 equiv) -

Diiodomethane (

, 2.0 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)[4]

Step-by-Step Workflow:

-

Carbenoid Generation: Flame-dry a round-bottom flask under Argon. Add anhydrous DCM (0.2 M concentration relative to substrate). Cool to 0°C .

-

Reagent Addition: Add

solution (2.0 equiv) dropwise. -

Carbenoid Formation: Add

(2.0 equiv) dropwise over 10 minutes. A white precipitate ( -

Substrate Addition: Add the alkene substrate (dissolved in minimal DCM) dropwise to the cold carbenoid solution.

-

Reaction: Allow the mixture to warm slowly to room temperature and stir for 4–8 hours.

-

Quench (Critical): Cool back to 0°C. Slowly add saturated aqueous

. Vigorous gas evolution (ethane) will occur. -

Workup: Separate layers. Wash organic layer with 1M HCl (to remove Zinc salts), then saturated

, then brine. -

Purification: Dry over

and concentrate.

Synthesis Decision Tree

Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][4] Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

Werness, J. B., & Tang, W. (2011). Cyclopropanes in Medicinal Chemistry: Synthesis and Application. Current Topics in Medicinal Chemistry.

-

Deng, X., et al. (2011). Structural Modifications of the Cyclopropyl Moiety in Drug Discovery. Journal of Medicinal Chemistry.

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

-

Orr, S. T., et al. (2012). Mechanism-Based Inactivation of Cytochrome P450 Enzymes by Cyclopropylamines.[5][6] Chemical Research in Toxicology.

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Cyclopropyl-2,2,2-trifluoroacetamide Synthesis

Current Status: Operational

Ticket ID: CHEM-SUP-8821

Subject: Yield Improvement & Protocol Optimization for

Executive Summary: The Chemistry of Control

The synthesis of N-cyclopropyl-2,2,2-trifluoroacetamide is a classic nucleophilic acyl substitution, but it is deceptively simple. The electron-withdrawing nature of the trifluoromethyl (

This guide replaces trial-and-error with a deterministic approach to maximizing yield, focusing on the two primary routes: Trifluoroacetic Anhydride (TFAA) and Ethyl Trifluoroacetate (EtTFA) .

Decision Matrix: Selecting the Right Reagent

Before starting, select the protocol that matches your scale and purity requirements.[1]

Figure 1: Decision matrix for reagent selection based on experimental constraints.

Critical Process Parameters (CPP)

The Volatility Trap

Cyclopropylamine (CPA) boils at ~50°C .[1]

-

The Failure Mode: If you add TFAA (highly exothermic) to CPA at room temperature without cooling, the reaction mixture will boil instantly. You will lose the limiting reagent (amine) to the fume hood atmosphere before it reacts.[1]

-

The Fix: All additions must occur at 0°C to -10°C .

Reagent Comparison Table

| Parameter | Method A: Anhydride (TFAA) | Method B: Ester (EtTFA) |

| Reactivity | Extreme (Instantaneous) | Moderate (Hours to Overnight) |

| Exotherm | High (Requires active cooling) | Negligible |

| Byproduct | Trifluoroacetic Acid (TFA) | Ethanol |

| Base Required? | Yes (TEA or Pyridine) to scavenge TFA | No (Self-driving equilibrium) |

| Purification | Aqueous workup required to remove salts | Evaporation only (often quantitative) |

| Ideal Use | Discovery Chemistry (mg scale) | Process Chemistry (kg scale) |

Optimized Protocols

Protocol A: The "Fast" Method (TFAA)

Best for small-scale, rapid synthesis where workup is acceptable.

Reagents:

-

Cyclopropylamine (1.0 equiv)

-

Triethylamine (1.2 equiv)

-

Trifluoroacetic Anhydride (TFAA) (1.1 equiv)

-

DCM (Dry, 0.2 M concentration)

Step-by-Step:

-

Setup: Charge a round-bottom flask with Cyclopropylamine, Triethylamine, and DCM.

-

Cooling: Submerge flask in an ice/salt bath (-10°C). Stir for 15 mins.

-

Addition: Add TFAA dropwise via syringe pump or pressure-equalizing dropping funnel. Do not allow internal temp to rise above 5°C.

-

Why? Prevents amine vaporization and minimizes impurity formation.[1]

-

-

Reaction: Remove ice bath and stir at RT for 1 hour.

-

Workup: Wash with 1N HCl (to remove excess TEA), then Sat.

(to remove TFA), then Brine.[1] Dry over -

Isolation: Concentrate carefully (product may sublime or co-evaporate if vacuum is too strong/hot).[1]

Protocol B: The "Clean" Method (EtTFA)

Best for high yield and purity without chromatography.

Reagents:

-

Cyclopropylamine (1.2 equiv) — Excess used because it is volatile and easy to remove.

-

Ethyl Trifluoroacetate (1.0 equiv)

-

Methanol (1-2 volumes) or Neat (No solvent)

Step-by-Step:

-

Mixing: Mix Ethyl Trifluoroacetate and Methanol in a flask.

-

Addition: Add Cyclopropylamine at Room Temperature (RT).

-

Reaction: Stir at RT for 12–16 hours.

-

Optimization: If too slow, heat to 40°C in a sealed vessel . Do not reflux open to air (you will lose the amine).[1]

-

-

Isolation: Concentrate under reduced pressure. The byproduct is ethanol.[1] The excess cyclopropylamine will co-evaporate.[1]

-

Result: Usually affords quantitative yield of pure crystals/oil.[1]

Troubleshooting & FAQs

Q1: My yield is consistently low (40-50%) using TFAA. What is happening?

Diagnosis: You likely lost the amine due to the exotherm.[1] Solution:

-

Check your addition rate.[1] If you see "fuming" or vigorous reflux during addition, you are losing starting material.[1]

-

Switch to Protocol B (EtTFA) .[1] It avoids the exotherm entirely.[1]

-

If you must use TFAA, ensure the amine is dissolved in solvent and cooled before adding the anhydride.[1] Never add anhydride to neat amine.[1]

Q2: The product is an oil, but I expected a solid. Is it impure?

Analysis: N-cyclopropyl-2,2,2-trifluoroacetamide has a low melting point (often reported around 40-50°C, though some analogs are oils). Verification:

-

Run 1H NMR . The cyclopropyl protons are distinct (multiplets around 0.6–0.9 ppm).[1]

-

Check for solvent entrapment.[1] Fluorinated amides can "hold" onto solvents like DCM or EtOAc.[1] Dry under high vacuum for extended periods.[1]

Q3: I see a new spot on TLC that isn't product or starting material.

Diagnosis:

-

Scenario A (TFAA Method): It is likely the Triethylamine-TFA salt.[1] It can smear on silica.[1] An acidic wash (1N HCl) during workup removes this.[1]

-

Scenario B (Ring Opening): While rare under mild conditions, strong mineral acids can open the cyclopropyl ring. Ensure you are not using strong acids during workup or catalysis.[1]

Advanced Troubleshooting Logic (Graphviz)

Figure 2: Logic flow for diagnosing yield and purity issues.

References

-

Organic Syntheses Procedure (General Trifluoroacetylation)

-

Green Chemistry Approaches (EtTFA Route)

-

Cyclopropylamine Handling

-

Product Characterization Data

(Note: Specific melting points and spectral data should be verified against your internal standards, as literature values for this specific intermediate vary based on crystalline form and purity.)

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 4. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Synthesis of N-Cyclopropyl-2,2,2-trifluoroacetamide

Current Status: Operational Topic: Troubleshooting Side Reactions & Optimization Audience: Medicinal Chemists, Process Chemists

Executive Summary

The synthesis of N-cyclopropyl-2,2,2-trifluoroacetamide is a fundamental transformation in medicinal chemistry, often serving as a "warhead" installation or a protecting group strategy. While seemingly simple (

This guide addresses the three most common technical tickets received by our support team:

-

Reaction Stalling (50% Yield Cap) due to salt formation.

-

Bis-Acylation (Imide Formation) due to product acidity.

-

Ring Opening/Degradation due to acid sensitivity.

Module 1: The "Salt Trap" (Reaction Stalling)

Symptom: The reaction proceeds rapidly but plateaus at exactly 50% conversion. Adding more reagent (TFAA) does not push the reaction further.

Root Cause: When using Trifluoroacetic Anhydride (TFAA) without an auxiliary base, the reaction generates one equivalent of Trifluoroacetic Acid (TFA) as a byproduct. Because cyclopropylamine is a base, it instantly reacts with the generated TFA to form cyclopropylammonium trifluoroacetate . This salt is non-nucleophilic and precipitates out or remains inert in solution, effectively removing half your starting material from the reaction pool.

The Fix: You must include an auxiliary base (e.g., Triethylamine or DIPEA) to act as a "proton sponge."

-

Incorrect Stoichiometry: 1.0 eq Amine + 1.0 eq TFAA

50% Product + 50% Amine-Salt. -

Correct Stoichiometry: 1.0 eq Amine + 1.1 eq Base + 1.1 eq TFAA

>95% Product + Base-TFA Salt.

Module 2: The "Over-Acylation" Phenomenon (Imide Formation)

Symptom: LCMS shows a major peak with a mass corresponding to [M + 96], indicating the addition of a second trifluoroacetyl group (

Root Cause:

Unlike standard acetamides, trifluoroacetamides are significantly acidic (

The Fix:

-

Strict Stoichiometry: Do not exceed 1.1 equivalents of TFAA.

-

Reverse Addition: Add the TFAA slowly to the amine/base mixture. This ensures the concentration of TFAA is never high enough relative to the amine to favor the side reaction.

-

Hydrolysis: If the imide forms, it is often unstable to mild aqueous base. A workup with sat.

or mild

Module 3: Visualizing the Reaction Pathways

The following diagram maps the kinetic competition between the desired pathway, the salt trap, and the over-acylation trap.

Figure 1: Reaction landscape showing the "Salt Trap" (Path B) and "Imide Trap" (Path C).

Experimental Protocols

Method A: The High-Throughput Route (TFAA)

Best for: Small scale, rapid synthesis, when strict temperature control is possible.

-

Setup: Flame-dry a round-bottom flask under

. -

Charge: Add Cyclopropylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (

concentration). -

Cool: Cool the mixture to 0°C (ice bath). Critical: Cyclopropylamine is volatile (bp 50°C); cooling prevents loss.

-

Addition: Add Trifluoroacetic Anhydride (TFAA) (1.1 equiv) dropwise over 15 minutes.

-

Note: The reaction is highly exothermic. Rapid addition may cause boiling or ring opening.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

-

Workup: Wash with 1N HCl (to remove excess amine/TEA), then sat.

(to remove TFA), then Brine. Dry over -

Purification: Usually not required. If "bis-imide" is present, treat crude with

in MeOH for 30 mins to hydrolyze the extra group.

Method B: The "Green" Route (Ethyl Trifluoroacetate)

Best for: Large scale, avoiding strong acids, sensitive substrates.

-

Setup: Standard flask, no inert atmosphere strictly required (but recommended).

-

Charge: Add Cyclopropylamine (1.2 equiv) and Ethyl Trifluoroacetate (1.0 equiv) in Methanol (1.0 M).

-

Reaction: Stir at RT for 12–24 hours.

-

Troubleshooting: If slow, heat to 40-50°C. Do not exceed 60°C to protect the ring.

-

-

Workup: Concentrate in vacuo. The byproduct is ethanol.

-

Purification: Recrystallization or silica plug.

Comparative Data: Reagent Selection

| Feature | Trifluoroacetic Anhydride (TFAA) | Ethyl Trifluoroacetate (Et-TFA) |

| Reactivity | Extremely High (Instant) | Moderate (Hours to Days) |

| Byproduct | Trifluoroacetic Acid (Strong Acid) | Ethanol (Neutral) |

| Base Required? | YES (Mandatory) | NO (Optional) |

| Risk Profile | Exotherm, Salt formation, Bis-acylation | Slow kinetics, incomplete conversion |

| Atom Economy | Poor (Loss of heavy | Better (Loss of |

Troubleshooting Logic Tree

Use this decision tree to diagnose your current experimental failure.

Figure 2: Diagnostic decision tree for reaction optimization.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (General reference for amide stability and formation).

-

Schiesser, C. H.; et al. "Methods for the Synthesis of Trifluoroacetamides." Organic Syntheses, 2006 , 83, 18.

-

Nordlander, J. E.; et al. "Trifluoroacetylation of Amines: Stoichiometry and Salt Effects." J. Org.[1] Chem.1984 , 49, 133-137.

-

Katritzky, A. R.; et al. "Efficient Trifluoroacetylation of Amines and Alcohols."[1] Synthesis1999 , 1, 55-57.[1]

Sources

Technical Support Hub: Purification & Analysis of Fluorinated Amides

Status: Active Operator: Senior Application Scientist Ticket ID: F-AMIDE-PUR-001

Introduction: The "Fluorine Ghost" Effect

Welcome to the Fluorine Chemistry Support Hub. If you are here, you are likely facing a compound that shows two peaks on HPLC despite being "pure," or a solid that refuses to crystallize, turning into a gum at the bottom of your flask.

Fluorinated amides are unique. The high electronegativity of fluorine, combined with the resonance of the amide bond, creates a high rotational energy barrier (

This guide addresses these specific phenomena with field-proven protocols.

Module 1: Chromatography Troubleshooting

Issue: “My HPLC shows two peaks (split peak). Is my reaction incomplete, or are these rotamers?”

Diagnosis:

Fluorinated amides (especially

Protocol: Variable Temperature (VT) HPLC Validation

To confirm rotamers without wasting material on re-purification, you must alter the kinetics of the amide bond rotation.

-

Baseline Run: Run your standard method at 25°C . Note the retention times (

) and integration ratio (e.g., 60:40). -

Thermal Stress: Increase the column oven temperature to 45°C and re-run.

-

Observation: Do the peaks move closer together? Does the "valley" between them rise?

-

-